molecular formula C10H10F2O2 B14780740 2-(2,4-Difluorophenoxy)cyclobutan-1-ol

2-(2,4-Difluorophenoxy)cyclobutan-1-ol

Cat. No.: B14780740
M. Wt: 200.18 g/mol
InChI Key: RULZTBBXCPFLDO-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)cyclobutan-1-ol is a chemical compound with the molecular formula C10H10F2O2 It is characterized by a cyclobutane ring substituted with a 2,4-difluorophenoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)cyclobutan-1-ol typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of 2,4-difluorophenol with cyclobutanone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, and chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reduction: LiAlH4 and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: NaH and alkyl halides are frequently used in nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone or cyclobutanal derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of substituted phenoxycyclobutane derivatives.

Scientific Research Applications

2-(2,4-Difluorophenoxy)cyclobutan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the hydroxyl group can form hydrogen bonds with active site residues, while the phenoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenoxy)cyclobutane-1-carboxylic acid
  • 2-(2,4-Difluorophenoxy)cyclobutanone
  • 2-(2,4-Difluorophenoxy)cyclobutylamine

Uniqueness

2-(2,4-Difluorophenoxy)cyclobutan-1-ol is unique due to the presence of both a hydroxyl group and a difluorophenoxy group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The difluorophenoxy group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides a site for further chemical modifications.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-6-1-3-9(7(12)5-6)14-10-4-2-8(10)13/h1,3,5,8,10,13H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULZTBBXCPFLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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